Unii-LP3ZF53zsq

Description

UNII-LP3ZF53Zsq is a unique hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Such ligands are typically employed to stabilize transition metal centers in catalytic cycles, enhancing selectivity and activity in reactions like cross-coupling, hydrogenation, or olefin polymerization . The compound’s unique identifier (UNII) indicates regulatory recognition, likely for pharmaceutical or industrial applications, though its exact role remains unspecified in the available literature.

Properties

Molecular Formula |

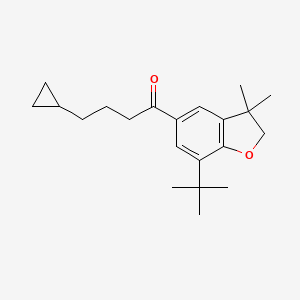

C21H30O2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-(7-tert-butyl-3,3-dimethyl-2H-1-benzofuran-5-yl)-4-cyclopropylbutan-1-one |

InChI |

InChI=1S/C21H30O2/c1-20(2,3)16-11-15(18(22)8-6-7-14-9-10-14)12-17-19(16)23-13-21(17,4)5/h11-12,14H,6-10,13H2,1-5H3 |

InChI Key |

DAEKZKUAFVMFKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2C(C)(C)C)C(=O)CCCC3CC3)C |

Synonyms |

1-(7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo(b)furan-5-yl)-4-cyclopropylbutan-1-one PGV 20229 PGV-20229 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-LP3ZF53Zsq, we compare it with two structurally and functionally related ligands: 1,2-Bis(diphenylphosphino)ethane (dppe) and Triphenylphosphine (PPh₃). These compounds were selected based on their prevalence in coordination chemistry and catalytic applications.

Table 1: Structural and Functional Comparison

Key Research Findings:

Electronic Flexibility: Unlike PPh₃, which primarily acts as a σ-donor, this compound’s alkene moiety introduces π-accepting properties. This dual functionality can stabilize electron-deficient metal centers, a feature critical for catalytic cycles in hydrogenation or C–H activation .

Steric Effects : Compared to dppe’s rigid backbone, this compound’s hybrid structure may offer tunable steric bulk, enabling selective substrate binding in asymmetric catalysis. This aligns with trends in ligand design for enantioselective synthesis .

Stability in Reaction Media : Phosphine-alkene hybrids like this compound exhibit superior thermal stability over PPh₃, which often decomposes under harsh conditions. This makes them viable for high-temperature industrial processes .

Mechanistic and Industrial Relevance

- Catalytic Efficiency : In Pd-catalyzed cross-coupling, this compound’s alkene group may reduce oxidative addition barriers, a limitation observed with PPh₃ in Suzuki-Miyaura reactions .

- Economic Impact: Ligands like dppe and PPh₃ dominate large-scale catalysis, but this compound’s hybrid design could lower catalyst loading requirements, reducing costs in pharmaceutical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.